molecular formula C17H18ClNO4 B12180182 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B12180182
M. Wt: 335.8 g/mol
InChI Key: GNJWRRFTZGOCRZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of chlorophenoxy and methoxyphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-chlorophenol with 2-(2-methoxyphenoxy)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chlorophenol is reacted with sodium hydroxide to form the sodium salt of 2-chlorophenol.

    Step 2: The sodium salt of 2-chlorophenol is then reacted with 2-(2-methoxyphenoxy)ethylamine to form the intermediate product.

    Step 3: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetic acid
  • 2-(2-methoxyphenoxy)acetic acid
  • 2-(4-chlorophenoxy)-2-methylpropionic acid

Uniqueness

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-15-8-4-5-9-16(15)22-11-10-19-17(20)12-23-14-7-3-2-6-13(14)18/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

GNJWRRFTZGOCRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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